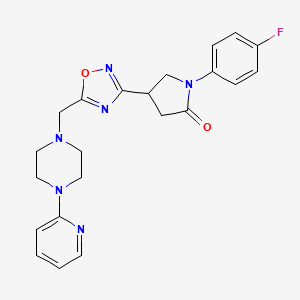

1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and an oxadiazole moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The synthesis begins with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Pyrrolidinone Ring: The next step involves the introduction of the pyrrolidinone ring. This can be accomplished through a nucleophilic substitution reaction, where a suitable pyrrolidinone precursor reacts with the oxadiazole intermediate.

Attachment of the Fluorophenyl Group: The final step involves the introduction of the fluorophenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a fluorophenylboronic acid and the oxadiazole-pyrrolidinone intermediate.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can occur at the oxadiazole ring, converting it into the corresponding amine derivatives.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity :

Studies have shown that compounds containing oxadiazole derivatives can act as apoptosis inducers in cancer cells. For instance, Zhang et al. (2005) identified a series of 3-aryl-5-aryl-1,2,4-oxadiazoles with promising anticancer properties. The specific structure of 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one may enhance its efficacy against various cancer cell lines.

Antimicrobial Properties :

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate that oxadiazole derivatives can possess significant antibacterial and antifungal properties. For example, new derivatives synthesized from pyridine and oxadiazole have shown effective inhibition against strains like Staphylococcus aureus and Candida albicans through disc diffusion methods .

Antiviral Potential :

Given the structural similarity to other antiviral agents, this compound may also exhibit activity against viral infections. Research into related compounds has indicated potential interactions with viral polymerases, suggesting a pathway for antiviral drug development .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

-

Anticancer Studies :

- A study published in 2020 evaluated the anticancer activity of various oxadiazole derivatives through the National Cancer Institute's protocols. Compounds similar to this compound demonstrated significant efficacy against multiple cancer cell lines with mean GI50 values indicating potent growth inhibition .

- Molecular Docking Studies :

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the targets being investigated. Detailed studies are required to elucidate the precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical reactivity and biological activity.

1-(4-Methylphenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one: This compound has a methylphenyl group, which may influence its physicochemical properties and interactions with biological targets.

1-(4-Bromophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

The compound 1-(4-Fluorophenyl)-4-(5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C24H24FN5O3 |

| Molecular Weight | 430.47 g/mol |

| SMILES | CCOC(=O)Nc1nc(nc(N)c1N(C)C(=O)OC)c2nn(Cc3ccccc3F)c4ncccc24 |

This compound features a complex arrangement with a pyrrolidine core, a piperazine moiety, and an oxadiazole ring, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. A study highlighted the potential of various oxadiazole derivatives to inhibit cancer cell proliferation. For instance:

- IC50 Values : Some derivatives showed IC50 values ranging from 0.275 µM to 0.417 µM against various cancer cell lines, indicating potent cytotoxic effects compared to standard treatments like erlotinib .

The specific compound in focus has been noted for its ability to induce apoptosis in cancer cells. Zhang et al. (2005) reported that similar oxadiazole derivatives exhibited apoptosis-inducing properties, making them promising candidates for further development as anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been extensively studied. The compound's structural components suggest potential activity against various pathogens:

- Mechanism of Action : The oxadiazole ring is known for its ability to disrupt bacterial cell walls and inhibit essential enzymes in microbial metabolism. Studies have shown that derivatives can effectively inhibit Mycobacterium bovis BCG and other bacterial strains .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may also possess neuroprotective properties:

- Targeting Neurodegenerative Disorders : The interaction of oxadiazoles with neurotransmitter receptors makes them potential candidates for treating conditions like Alzheimer's disease and epilepsy . Compounds have shown affinity for metabotropic glutamate receptors, which are crucial in neuroprotection.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of various oxadiazole derivatives.

- Findings : Derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines (e.g., MCF7 for breast cancer). The most potent derivative had an IC50 value significantly lower than that of established chemotherapeutics .

- Antimicrobial Activity Assessment :

- Neuroprotective Studies :

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-[5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN6O2/c23-17-4-6-18(7-5-17)29-14-16(13-21(29)30)22-25-20(31-26-22)15-27-9-11-28(12-10-27)19-3-1-2-8-24-19/h1-8,16H,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGGEGWELJRKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=NO2)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.